

Application Note: Peptide Coupling with Methyl[(oxolan-2-yl)methyl]amine HCl

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Compound of Interest

Compound Name:	<i>methyl[(oxolan-2-yl)methyl]amine hydrochloride</i>
CAS No.:	4795-30-6
Cat. No.:	B2928302

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Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

Methyl[(oxolan-2-yl)methyl]amine HCl (also known as N-methyl-tetrahydrofurfurylamine hydrochloride) is a specialized secondary amine building block. In medicinal chemistry and peptide synthesis, it is frequently employed to introduce the tetrahydrofuran (THF) moiety—a pharmacophore known to modulate lipophilicity (LogP), improve aqueous solubility via hydrogen bond acceptance, and enhance metabolic stability compared to acyclic ethers.

However, its successful incorporation into peptide backbones or drug scaffolds presents specific challenges:

- **Steric Hindrance:** As a secondary amine, it is less nucleophilic than primary amines.
- **Salt Form:** The hydrochloride salt requires precise in situ neutralization to liberate the reactive free base without compromising chiral integrity of the coupling partner.
- **Hygroscopicity:** The HCl salt is prone to moisture absorption, affecting stoichiometry if not handled correctly.

Chemical Specifications

Property	Detail
IUPAC Name	N-Methyl-1-(tetrahydrofuran-2-yl)methanamine hydrochloride
CAS Number	1210950-14-3 (HCl salt) / 593-51-1 (General Methylamine ref)
Formula	C ₆ H ₁₃ NO[1][2][3][4][5] · HCl
MW	151.63 g/mol
Solubility	Soluble in Water, Methanol, DMSO, DMF; Slightly soluble in DCM; Insoluble in Ether/Hexanes
pKa (est)	~10.5 (Conjugate acid)

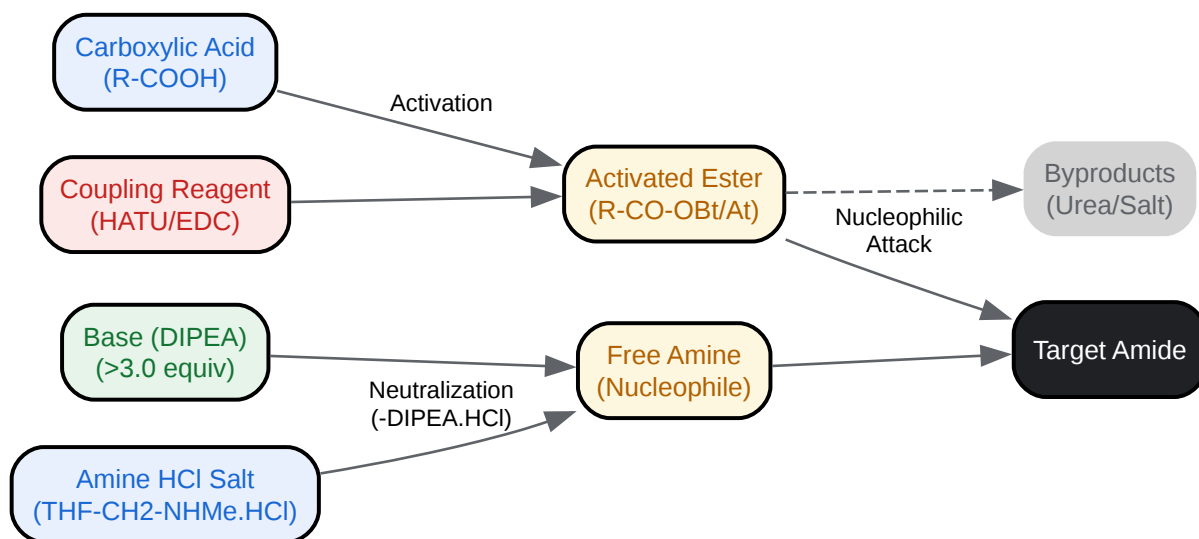
Coupling Dynamics & Mechanistic Insight

To achieve high yields (>90%), one must understand the "Electronic vs. Steric" trade-off.

- **The Nucleophile:** The N-methyl group increases electron density at the nitrogen (inductive effect), theoretically making it a better nucleophile. However, the steric bulk of the N-methyl group combined with the adjacent THF ring creates significant steric hindrance.
- **The Electrophile:** When coupling to an amino acid, the activation method must generate a highly reactive intermediate (e.g., O-At ester) to overcome the amine's steric barrier.
- **The Base Trap:** A common failure mode is under-neutralization. The HCl salt consumes 1.0 equivalent of base immediately. Standard protocols using 2.0 equivalents of DIPEA often fail because only 1.0 equivalent remains for the coupling cycle, leading to sluggish kinetics.

Reaction Scheme

The following diagram illustrates the activation and coupling pathway, highlighting the critical neutralization step.



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Caption: Mechanistic pathway for coupling secondary amine HCl salts. Note the distinct neutralization step required before nucleophilic attack.

Protocol A: Solution Phase Synthesis (High-Throughput)

Application: Synthesis of small molecule drugs or peptide fragments (100 mg – 10 g scale).

Recommended Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC due to faster kinetics with secondary amines.

Materials

- Carboxylic Acid (1.0 equiv)
- Methyl[(oxolan-2-yl)methyl]amine HCl (1.2 equiv)
- HATU (1.2 equiv)
- DIPEA (N,N-Diisopropylethylamine) (3.5 equiv) [CRITICAL]
- Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Procedure

- Activation:
 - In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
 - Add HATU (1.2 equiv).
 - Add DIPEA (1.5 equiv only).
 - Stir at 0°C for 10 minutes. This pre-activation minimizes racemization of the carboxylic acid.
- Amine Preparation (The "Free-Basing" Step):
 - In a separate vial, dissolve Methyl[(oxolan-2-yl)methyl]amine HCl (1.2 equiv) in a minimal amount of DMF.
 - Add the remaining DIPEA (2.0 equiv).^[6]
 - Note: The solution may warm slightly due to acid-base neutralization.
- Coupling:
 - Add the Amine/DIPEA solution dropwise to the activated acid solution.
 - Allow the reaction to warm to Room Temperature (RT).
 - Stir for 2–4 hours.
 - Monitoring: Use LC-MS or TLC. Look for the disappearance of the activated ester (often UV active) and the appearance of the product mass (M+H).
- Workup (Extraction):
 - Dilute reaction mixture with Ethyl Acetate (EtOAc).
 - Wash 1: 1M HCl or 5% Citric Acid (removes unreacted amine and DIPEA). Caution: Ensure your product is not acid-sensitive.
 - Wash 2: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).

- Wash 3: Brine.[6]
- Dry over MgSO₄, filter, and concentrate.[5][6]

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Application: N-terminal capping or side-chain modification on resin. Challenge: Secondary amines react poorly with standard HBTU/HCTU protocols.

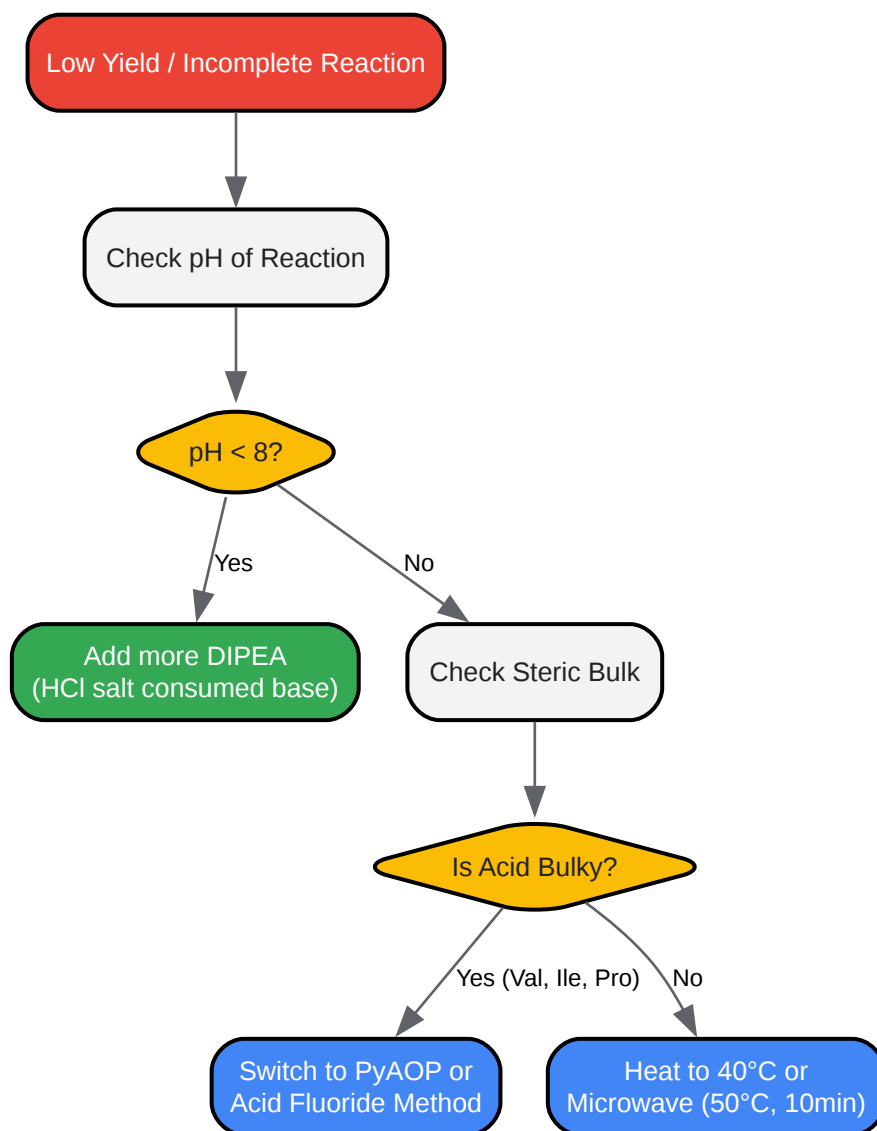
Optimized SPPS Cycle

Step	Reagent	Duration	Notes
1. Swelling	DMF	30 min	Ensure resin beads are fully accessible.
2. Coupling	PyAOP or HATU (3 equiv) Amine HCl (3 equiv) DIPEA (6 equiv)	2 x 1 hour	Double coupling is mandatory for secondary amines.
3. Monitoring	Chloranil Test	5 min	Do NOT use Kaiser Test. Kaiser detects primary amines; Chloranil detects secondary amines (Blue = Positive/Unreacted).
4. Washing	DMF (3x), DCM (3x)	-	Thorough washing is essential to remove excess salts.

Why PyAOP? PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is a phosphonium salt that avoids the formation of guanidinium byproducts which can occur with uronium salts (HATU) during slow reactions with hindered amines.

Troubleshooting & Optimization Matrix

If yields are low (<50%), consult the following decision tree logic.



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Caption: Troubleshooting logic for secondary amine coupling failures.

Common Pitfalls

- Salt Stoichiometry: Forgetting that the amine is an HCl salt is the #1 error. Always calculate base equivalents based on (Acid + Amine.HCl).
 - Formula: Total Base = (Equiv Acid × 1) + (Equiv Amine.HCl × 1) + (Excess for pH > 9).

- Solvent Choice: The HCl salt is insoluble in DCM. If using DCM as the primary solvent, dissolve the amine salt in a minimum volume of DMF first, then add to the DCM reaction mixture.

References

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